![molecular formula C7H7NO3 B2459972 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 2416235-59-9](/img/structure/B2459972.png)
1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid
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Overview
Description
“1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2416235-59-9. It has a molecular weight of 153.14 . The compound is stored at room temperature and has a purity of 95%. It is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 1-(isoxazol-5-yl)cyclopropane-1-carboxylic acid. The InChI Code is 1S/C7H7NO3/c9-6(10)7(2-3-7)5-1-4-8-11-5/h1,4H,2-3H2,(H,9,10) .Scientific Research Applications
- Researchers have synthesized various aryl oxazoles and evaluated their antimicrobial potential . These derivatives exhibit promising activity against bacteria and fungi.
- For instance, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and assessed their antibacterial effects against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .
- Oxazole derivatives have shown promise as potential anticancer agents. Their substitution patterns significantly influence their activity .
- Certain oxazole compounds possess antioxidant activity, which is crucial for combating oxidative stress .
Antimicrobial Activity
Anticancer Potential
Anti-inflammatory Properties
Antitubercular Activity
Antioxidant Effects
Metabolic Disorders (Antidiabetic and Antiobesity)
These applications highlight the versatility of 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid and underscore its significance in medicinal chemistry. Researchers continue to explore its therapeutic potential, making it an exciting area of study . If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6(10)7(2-3-7)5-1-4-8-11-5/h1,4H,2-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBANIQLIEYWNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid |
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